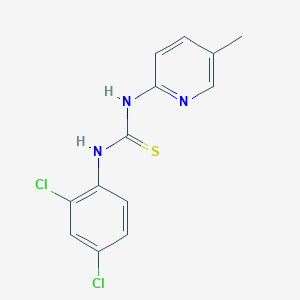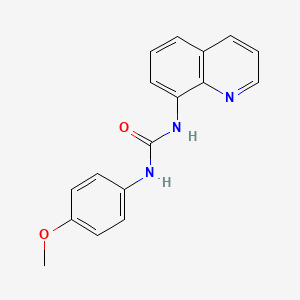
ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate, also known as EEBP, is a chemical compound that belongs to the class of piperidine derivatives. EEBP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis.
作用機序
The exact mechanism of action of ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate is not fully understood. However, several studies have proposed that ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate may exert its pharmacological effects through the modulation of various neurotransmitter systems, including the GABAergic and opioidergic systems. Additionally, ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. Studies have reported that ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate can increase the levels of neurotransmitters such as GABA and serotonin in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. Firstly, it can be synthesized relatively easily with high yields, making it readily available for research purposes. Secondly, ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate exhibits potent pharmacological effects, making it a useful tool for studying various biological processes. However, ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate also has some limitations. For example, its exact mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are several future directions for the study of ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate. Firstly, further research is needed to elucidate its exact mechanism of action and the molecular targets involved. This will help to identify potential therapeutic targets for the treatment of neurological disorders. Secondly, the potential applications of ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate in other areas, such as cancer research and drug delivery systems, should be explored. Finally, the development of novel ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate derivatives with improved pharmacological properties may lead to the discovery of more potent and selective compounds for various applications.
合成法
The synthesis of ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate involves the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl chloroformate to yield ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate. The overall synthesis process is relatively simple and can be achieved in a few steps with high yields.
科学的研究の応用
Ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported that ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate exhibits potent anticonvulsant, analgesic, and anti-inflammatory activities. Moreover, ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate has been shown to possess significant neuroprotective effects against oxidative stress-induced neuronal damage. These findings suggest that ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate may have therapeutic potential for the treatment of various neurological disorders.
特性
IUPAC Name |
ethyl 1-[(4-ethylphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-14-5-7-15(8-6-14)13-18-11-9-16(10-12-18)17(19)20-4-2/h5-8,16H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVZWCVVZBYGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-ethylbenzyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)
![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)

![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)
![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)




